O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide
Overview
Description
“O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide” is a cinchona-based chiral phase-transfer catalyst (PTC) that can be used in asymmetric synthesis . It can be prepared from N-(9-anthracenylmethyl)cinchonindinium chloride .
Synthesis Analysis
The compound can be prepared from N-(9-anthracenylmethyl)cinchonindinium chloride . N-(9-Anthracenylmethyl)cinchonindinium chloride can be prepared by reacting cinchonidine with 9-chloromethylanthracene .Molecular Structure Analysis
The empirical formula of the compound is C37H37BrN2O . The molecular weight is 605.61 .Chemical Reactions Analysis
The compound can catalyze the asymmetric alkylation of tert-butyl glycinate-benzophenone Schiff base with different arylmethyl bromides in a micellar medium .Physical and Chemical Properties Analysis
The compound has an optical activity of [α]20/D -345±30°, c = 0.45 in chloroform . The melting point is 170 °C (dec.) (lit.) .Scientific Research Applications
Phase Transfer Catalysis and Enantioselective Alkylation
O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide has been highlighted for its application as a phase transfer catalyst in the enantioselective alkylation of glycine benzophenone imine tert-butyl ester, resulting in the production of (4S)-2-(benzhydrylidenamino)pentanedioic acid, 1-tert-butyl ester-5-methyl ester. This showcases the compound's utility in facilitating asymmetric synthesis reactions, contributing to the production of chiral molecules (Corey & Noe, 2003).
Synthesis of Chiral Phenylalanine Derivatives
Further research has demonstrated its effectiveness in synthesizing both enantiomers of chiral phenylalanine derivatives, utilizing pseudoenantiomeric phase transfer catalysts. This method provided an accessible route to obtain unnatural α-amino acid derivatives with excellent yields and enantioselectivity, highlighting the versatility of this compound in asymmetric synthesis (Jin, Zhao, & Chen, 2018).
Counterion Effect in Asymmetric Synthesis
The counterion effect of this compound in phase-transfer catalyzed asymmetric synthesis of α-amino acids has been studied, revealing that different counter-anions can significantly influence the enantioselectivity of the alkylation reactions. This insight into the counterion effect can help optimize the enantioselective synthesis processes (Chinchilla, Mazón, Nájera, & Ortega, 2004).
Micellar Conditions and Enantioselectivity
Additionally, the asymmetric alkylation of tert-butyl glycinate Schiff base with arylmethyl bromides under micellar conditions using O-Allyl-N-[(9-anthracenyl)methyl]cinchonidinium bromide has been explored, achieving good yields and enantioselectivity. This research demonstrates the compound's potential under varying reaction conditions (Okino & Takemoto, 2001).
Mechanism of Action
Mode of Action
Anthracene-based compounds have been shown to interact with various biological targets, influencing their function and leading to changes at the cellular level .
Biochemical Pathways
Anthracene-based compounds have been shown to influence various biochemical pathways, but the specific pathways affected by this compound require further investigation .
Safety and Hazards
Future Directions
As a chiral phase-transfer catalyst (PTC), the compound has potential applications in asymmetric synthesis . Its ability to catalyze the asymmetric alkylation of tert-butyl glycinate-benzophenone Schiff base with different arylmethyl bromides in a micellar medium suggests it could be used in the synthesis of a variety of chiral compounds .
Properties
IUPAC Name |
4-[[1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H37N2O.BrH/c1-3-21-40-37(33-17-19-38-35-16-10-9-15-32(33)35)36-23-27-18-20-39(36,24-26(27)4-2)25-34-30-13-7-5-11-28(30)22-29-12-6-8-14-31(29)34;/h3-17,19,22,26-27,36-37H,1-2,18,20-21,23-25H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWNPAUSLGATNL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H37BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624796 | |
Record name | 1-[(Anthracen-9-yl)methyl]-9-[(prop-2-en-1-yl)oxy]cinchonan-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200132-54-3 | |
Record name | 1-[(Anthracen-9-yl)methyl]-9-[(prop-2-en-1-yl)oxy]cinchonan-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8α,9R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.